6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile
Overview
Description
6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C7H3ClN4 and its molecular weight is 178.58 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds in the imidazo[4,5-c]pyridine class have been found to interact with various targets such as gaba a receptors , enzymes involved in carbohydrate metabolism , and components of the immune system .
Mode of Action
Related imidazo[4,5-c]pyridine compounds have been reported to act as positive allosteric modulators of gaba a receptors . This suggests that they may enhance the activity of these receptors, leading to increased inhibitory neurotransmission.
Result of Action
Based on the known actions of similar compounds, it can be inferred that the compound may have significant effects on cellular function, potentially influencing processes such as neurotransmission and immune response .
Biochemical Analysis
Biochemical Properties
6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile plays a crucial role in various biochemical reactions. It has been identified as a potent and selective inhibitor of cathepsin S, an enzyme involved in the degradation of proteins within lysosomes . This interaction is significant because cathepsin S is implicated in several pathological conditions, including cancer and autoimmune diseases. The compound binds to the active site of cathepsin S, inhibiting its proteolytic activity and thereby modulating the degradation of intracellular proteins . Additionally, this compound has shown interactions with other enzymes involved in carbohydrate metabolism, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by disrupting mitochondrial function and activating caspases . It also influences cell signaling pathways, particularly the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which plays a pivotal role in inflammation and immune responses . Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to altered cellular metabolism and reduced proliferation of cancerous cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of cathepsin S, forming a stable complex that inhibits the enzyme’s activity . This binding interaction involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, this compound has been shown to inhibit other enzymes, such as glucosamine-6-phosphate synthase, which is involved in fungal cell wall synthesis . This inhibition disrupts the synthesis of essential biomolecules, leading to the death of fungal cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard storage conditions, with minimal degradation observed over extended periods . In in vitro studies, the effects of this compound on cellular function have been shown to be sustained over time, with prolonged exposure leading to increased apoptosis and reduced cell proliferation . In in vivo studies, the compound has demonstrated long-term efficacy in reducing tumor growth in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms, and it accumulates in lysosomes, where it exerts its inhibitory effects on cathepsin S . Additionally, the compound’s distribution within tissues is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
This compound is primarily localized within lysosomes, where it inhibits the activity of cathepsin S . This subcellular localization is facilitated by specific targeting signals that direct the compound to lysosomal compartments . The compound’s activity within lysosomes is crucial for its therapeutic effects, as it modulates the degradation of intracellular proteins and influences cellular homeostasis .
Properties
IUPAC Name |
6-chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-1-4-7(11-3-10-4)5(2-9)12-6/h1,3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDENKPYKHHGLOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)C#N)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669043 | |
Record name | 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944388-93-6 | |
Record name | 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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